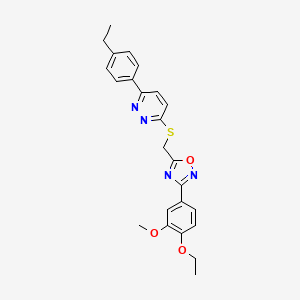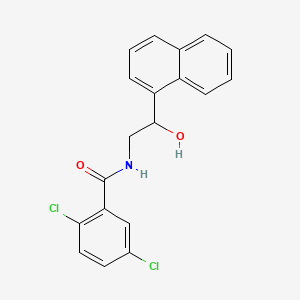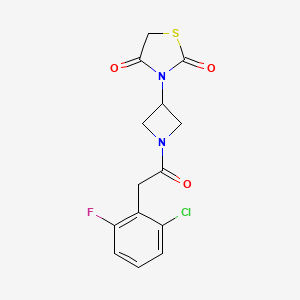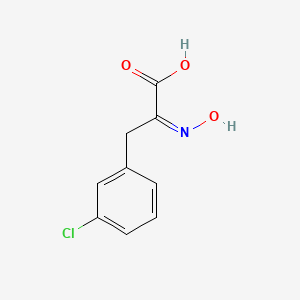
3-(4-Ethoxy-3-methoxyphenyl)-5-(((6-(4-ethylphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Ethoxy-3-methoxyphenyl)-5-(((6-(4-ethylphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C24H24N4O3S and its molecular weight is 448.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Computational and Pharmacological Potentials
A study investigated the pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. The compounds showed moderate to high affinity for various targets, indicating their potential in treating inflammation and cancer, with specific compounds demonstrating significant analgesic and anti-inflammatory effects (M. Faheem, 2018).
Corrosion Inhibition
Research on 1,3,4-oxadiazole derivatives also revealed their effectiveness as corrosion inhibitors for mild steel in sulfuric acid, highlighting their importance in materials science for preventing metal degradation. This property is attributed to the formation of a protective layer on the metal surface, demonstrating the compounds' utility beyond biomedical applications (P. Ammal et al., 2018).
Antibacterial and Antioxidant Evaluation
Another study focused on the synthesis and evaluation of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones containing azole, diazole, oxadiazole, and other fragments for their antioxidant and antibacterial activities. The research identified moderate activities against specific microorganisms, emphasizing the compounds' relevance in developing new antimicrobial agents (K. Anusevičius et al., 2015).
Synthesis and Antibacterial Activity
Further studies on the synthesis of novel (4-Methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-Oxadiazoles have been conducted, with findings indicating these compounds' significant antibacterial properties. Such research underscores the potential of 1,3,4-oxadiazole derivatives in contributing to the development of new antibiotics (А. А. Aghekyan et al., 2020).
Fungicidal Activity and 3D-QSAR
The fungicidal activity of pyridazinone-substituted 1,3,4-oxadiazoles and thiadiazoles against wheat leaf rust was studied, demonstrating these compounds' effectiveness in agricultural applications. The use of 3D-QSAR further provided insights into designing highly active compounds before synthesis, offering a strategic approach to chemical pesticide development (Xiajuan Zou et al., 2002).
properties
IUPAC Name |
3-(4-ethoxy-3-methoxyphenyl)-5-[[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S/c1-4-16-6-8-17(9-7-16)19-11-13-23(27-26-19)32-15-22-25-24(28-31-22)18-10-12-20(30-5-2)21(14-18)29-3/h6-14H,4-5,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLJJCAJQGBFLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC(=C(C=C4)OCC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-({[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoic acid](/img/structure/B2980406.png)
![Ethyl 3-[3-(prop-2-enoylamino)propanoylamino]pyrrolidine-1-carboxylate](/img/structure/B2980407.png)


![1-cyclopentyl-N-[(2,5-difluorophenyl)methyl]methanamine](/img/structure/B2980414.png)

![Spiro[5.5]undecan-5-amine;hydrochloride](/img/structure/B2980419.png)


![2-[[1-[2-(2-Chlorophenyl)acetyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2980425.png)

![2-(4-(piperidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2980427.png)
![N-((1-nicotinoylpiperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2980428.png)
![N-(4-bromophenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2980429.png)